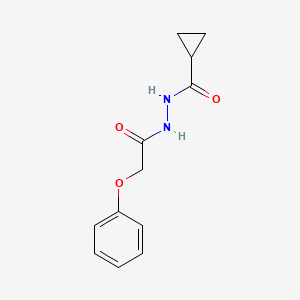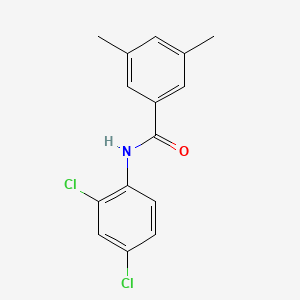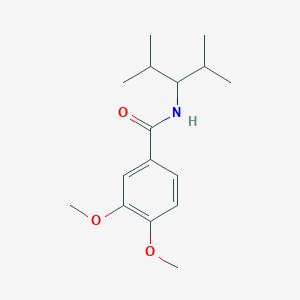![molecular formula C14H19N3O2S2 B5794132 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide, commonly known as EPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPTB is a sulfonamide derivative that possesses potent antibacterial and antifungal properties. This compound has been extensively studied for its therapeutic potential in treating a wide range of infectious diseases.
Mécanisme D'action
The mechanism of action of EPTB is not fully understood. However, it is believed to inhibit the synthesis of cell wall components in bacteria, leading to their death. EPTB has also been shown to inhibit the activity of certain enzymes in fungi, leading to their growth inhibition.
Biochemical and Physiological Effects
EPTB has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPTB is its broad-spectrum activity against bacteria and fungi. Additionally, it has been shown to have low toxicity and cytotoxicity, making it a promising candidate for further development. However, one of the limitations of EPTB is its relatively low potency compared to other antibacterial and antifungal agents.
Orientations Futures
There are several future directions for the study of EPTB. One area of interest is the development of more potent analogs of EPTB with improved antibacterial and antifungal activity. Additionally, the potential use of EPTB in combination therapy with other antibiotics and antifungal agents is an area of interest. Further studies are also needed to fully understand the mechanism of action of EPTB and its potential use in treating tuberculosis.
Méthodes De Synthèse
EPTB can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 1-ethylpropylamine and subsequent cyclization with thiosemicarbazide. The final product is obtained through a reaction with methyl iodide.
Applications De Recherche Scientifique
EPTB has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. EPTB has also been studied for its potential use in treating tuberculosis, a highly infectious disease caused by Mycobacterium tuberculosis.
Propriétés
IUPAC Name |
4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-11(5-2)13-15-16-14(20-13)17-21(18,19)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOFWGQZSYZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)





![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)



![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)

